molecular formula C9H6FNS B13226432 5-(3-Fluorophenyl)-1,3-thiazole

5-(3-Fluorophenyl)-1,3-thiazole

Cat. No.: B13226432
M. Wt: 179.22 g/mol
InChI Key: AAYFBPCRLPVXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a fluorophenyl group at the 5-position of the thiazole ring imparts unique chemical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazole ring . Another approach involves the use of 3-fluorophenyl isothiocyanate and α-haloketones under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Scientific Research Applications

5-(3-Fluorophenyl)-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-1,3-thiazole
  • 5-(3-Bromophenyl)-1,3-thiazole
  • 5-(3-Methylphenyl)-1,3-thiazole

Uniqueness

5-(3-Fluorophenyl)-1,3-thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for drug development and material science .

Properties

Molecular Formula

C9H6FNS

Molecular Weight

179.22 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H6FNS/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H

InChI Key

AAYFBPCRLPVXJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.